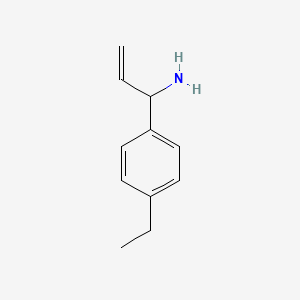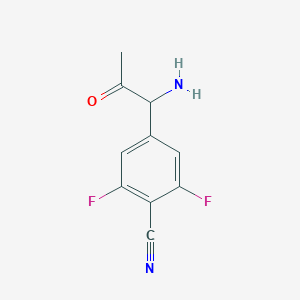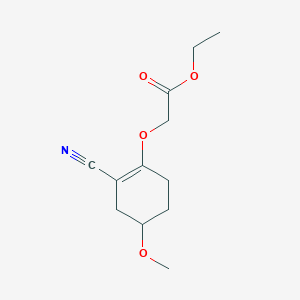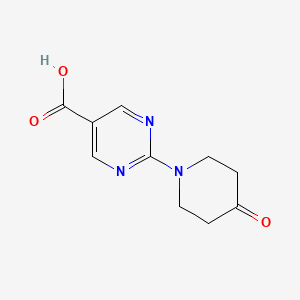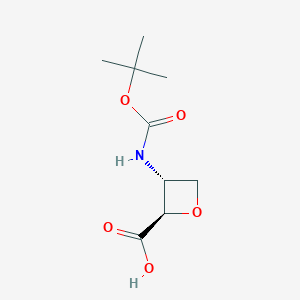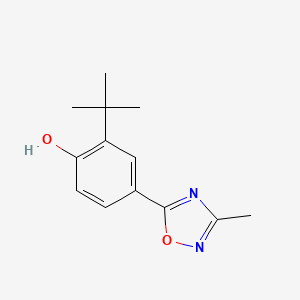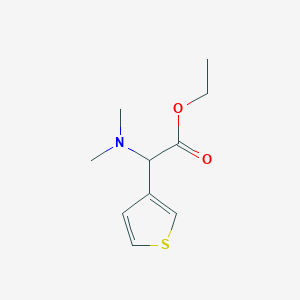
Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate is an organic compound that belongs to the class of esters. It features a thiophene ring, which is a sulfur-containing heterocycle, and a dimethylamino group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate typically involves the esterification of 2-(dimethylamino)-2-(thiophen-3-YL)acetic acid with ethanol. This reaction can be catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are chosen to optimize the reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)ethanol.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its pharmacological properties.
Industry: Utilized in the synthesis of advanced materials and intermediates.
Wirkmechanismus
The mechanism of action of Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and dimethylamino group play crucial roles in its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(dimethylamino)-2-(thiophen-3-YL)acetate can be compared with other esters containing thiophene rings or dimethylamino groups:
Ethyl 2-(dimethylamino)-2-(furan-3-YL)acetate: Similar structure but with a furan ring instead of thiophene.
Ethyl 2-(dimethylamino)-2-(pyridine-3-YL)acetate: Contains a pyridine ring, offering different electronic properties.
Ethyl 2-(dimethylamino)-2-(benzene-3-YL)acetate: Features a benzene ring, providing a different aromatic system.
Eigenschaften
Molekularformel |
C10H15NO2S |
|---|---|
Molekulargewicht |
213.30 g/mol |
IUPAC-Name |
ethyl 2-(dimethylamino)-2-thiophen-3-ylacetate |
InChI |
InChI=1S/C10H15NO2S/c1-4-13-10(12)9(11(2)3)8-5-6-14-7-8/h5-7,9H,4H2,1-3H3 |
InChI-Schlüssel |
SUOJPHAZYYTBFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=CSC=C1)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13049991.png)
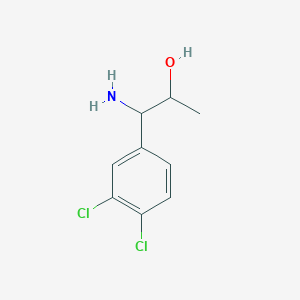
![Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13050003.png)
